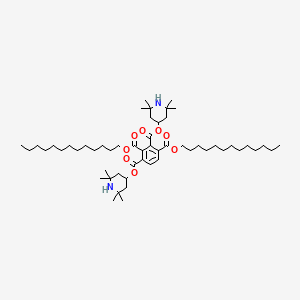
1,3-Bis(2,2,6,6-tetramethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Butanetetracarboxylicacid, mixed 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl tetraesters: is a complex organic compound with a molecular formula of C54H92N2O8 and a molecular weight of 897.3169. This compound is known for its use in various industrial applications, particularly in the formulation of specialized polymers, resins, coatings, and adhesives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4-Butanetetracarboxylicacid can be synthesized by the oxidative cleavage of tetraphthalic acid or anhydride using ozone-containing gas, followed by oxygen-containing gas. The mixture is then heated with a peroxide, such as hydrogen peroxide, at 100°C to produce the desired compound .
Industrial Production Methods: In industrial settings, the production of 1,2,3,4-Butanetetracarboxylicacid involves similar oxidative processes, ensuring high purity and yield. The compound is often used as a cross-linking agent in the textile industry to improve the properties of cotton fabrics .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Butanetetracarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding anhydride.
Reduction: It can be reduced to form simpler carboxylic acids.
Substitution: The carboxylic acid groups can be substituted with other functional groups to form esters and amides.
Common Reagents and Conditions:
Oxidation: Ozone and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alcohols and amines are used to form esters and amides, respectively.
Major Products Formed:
Anhydrides: Formed through oxidation.
Simpler Carboxylic Acids: Formed through reduction.
Esters and Amides: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
1,2,3,4-Butanetetracarboxylicacid, mixed 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl tetraesters, has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of specialized polymers and resins.
Biology: Employed in the preparation of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry to improve the properties of fabrics, such as anti-pilling, wrinkle resistance, and flame retardancy.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Butanetetracarboxylicacid involves its ability to form stable complexes with various substrates. The compound’s multiple carboxylic acid groups allow it to interact with different molecular targets, forming coordination polymers and enhancing the properties of the materials it is used with . The molecular targets and pathways involved include the formation of stable ester and amide bonds, which contribute to the compound’s effectiveness as a cross-linking agent .
Comparación Con Compuestos Similares
1,2,4,5-Benzenetetracarboxylic acid: Another tetracarboxylic acid used in similar applications.
Tricarballylic acid: A tricarboxylic acid with similar cross-linking properties.
Citric acid: A common tricarboxylic acid used in various industrial applications.
Uniqueness: 1,2,3,4-Butanetetracarboxylicacid, mixed 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl tetraesters, is unique due to its combination of multiple carboxylic acid groups and the presence of 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl ester groups. This unique structure allows it to form stable complexes and enhance the properties of materials more effectively than other similar compounds.
Propiedades
Fórmula molecular |
C54H92N2O8 |
|---|---|
Peso molecular |
897.3 g/mol |
Nombre IUPAC |
2-O,4-O-bis(2,2,6,6-tetramethylpiperidin-4-yl) 1-O,3-O-ditridecyl benzene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C54H92N2O8/c1-11-13-15-17-19-21-23-25-27-29-31-35-61-47(57)43-33-34-44(48(58)63-41-37-51(3,4)55-52(5,6)38-41)45(46(43)50(60)64-42-39-53(7,8)56-54(9,10)40-42)49(59)62-36-32-30-28-26-24-22-20-18-16-14-12-2/h33-34,41-42,55-56H,11-32,35-40H2,1-10H3 |
Clave InChI |
PKGRRIWSDIEVAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)C1=C(C(=C(C=C1)C(=O)OC2CC(NC(C2)(C)C)(C)C)C(=O)OCCCCCCCCCCCCC)C(=O)OC3CC(NC(C3)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
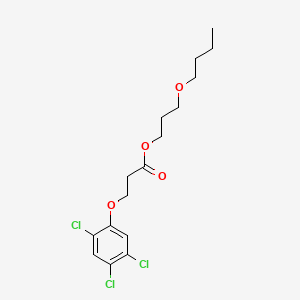
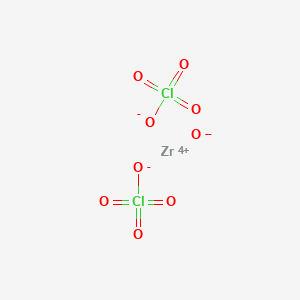
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)
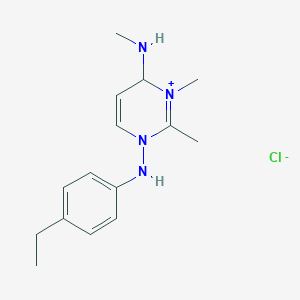
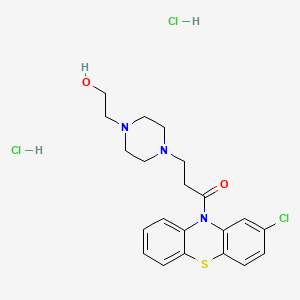
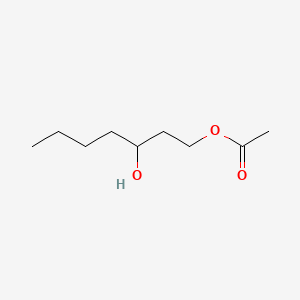
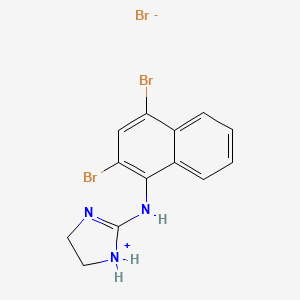
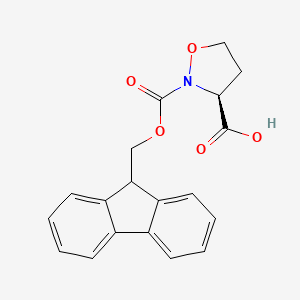

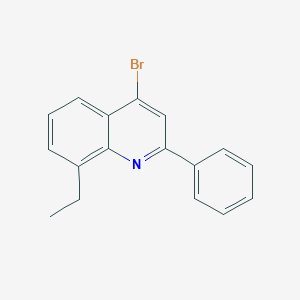
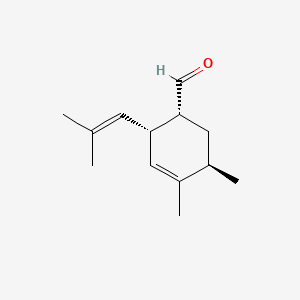
![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
